AA38-3

Description

Structure

3D Structure

Properties

IUPAC Name |

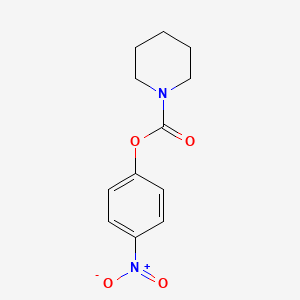

(4-nitrophenyl) piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c15-12(13-8-2-1-3-9-13)18-11-6-4-10(5-7-11)14(16)17/h4-7H,1-3,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHSYPQIMNAYLCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery of Novel Serine Hydrolase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies and strategic considerations in the discovery and development of inhibitors for a novel or uncharacterized serine hydrolase, herein referred to as Target Serine Hydrolase (TSH). The principles and protocols outlined are widely applicable within the field of serine hydrolase inhibitor discovery and are grounded in established chemoproteomic techniques.

Introduction to Serine Hydrolases and Inhibitor Discovery

Serine hydrolases are a large and diverse class of enzymes, representing approximately 1% of the human proteome, that play crucial roles in a myriad of physiological processes, including digestion, blood coagulation, immune response, and neurotransmission.[1][2][3] These enzymes utilize a characteristic serine residue within a catalytic triad to hydrolyze ester, amide, or thioester bonds.[2][4] The dysregulation of serine hydrolase activity is implicated in numerous diseases, making them attractive targets for therapeutic intervention.[3][5][6]

The discovery of potent and selective inhibitors for a specific serine hydrolase is a critical step in both understanding its biological function and validating it as a drug target. A key technology in this field is Activity-Based Protein Profiling (ABPP), a powerful chemoproteomic method for assessing the functional state of enzymes in complex biological systems.[1][7][8]

Core Experimental Workflow for TSH Inhibitor Discovery

The discovery of inhibitors for TSH follows a multi-step process that begins with target validation and assay development, progresses through screening and hit validation, and culminates in lead optimization.

Key Experimental Protocols

Activity-Based Protein Profiling (ABPP) for TSH

ABPP utilizes chemical probes that covalently modify the active site of enzymes. For serine hydrolases, fluorophosphonate (FP)-based probes are widely used.[9][10] These probes consist of a reactive group (the FP "warhead"), a linker, and a reporter tag (e.g., a fluorophore like rhodamine or biotin for enrichment).[1][10]

Protocol for Gel-Based Competitive ABPP:

-

Proteome Preparation: Prepare lysates from cells or tissues expressing TSH.

-

Inhibitor Incubation: Pre-incubate the proteome with a potential inhibitor from a compound library or a vehicle control (e.g., DMSO) for a specified time (e.g., 30 minutes) at room temperature.

-

Probe Labeling: Add a broad-spectrum serine hydrolase ABP, such as a fluorophosphonate-rhodamine (FP-Rh) probe, to the mixture and incubate for another set period (e.g., 30 minutes). The probe will label the active sites of serine hydrolases that have not been blocked by the inhibitor.

-

SDS-PAGE and Imaging: Quench the reaction and separate the proteins by SDS-PAGE. Visualize the labeled enzymes using an in-gel fluorescence scanner. A decrease in the fluorescent signal for TSH in the inhibitor-treated sample compared to the control indicates inhibition.

High-Throughput Screening (HTS)

For large-scale screening of compound libraries, the gel-based ABPP assay can be adapted to a microplate format.

Protocol for Plate-Based HTS:

-

Plate Preparation: Dispense cell lysates containing TSH into a multi-well plate.

-

Compound Addition: Add compounds from a screening library to individual wells.

-

Probe Addition: After incubation with the compounds, add an appropriate ABP.

-

Signal Detection: Measure the signal from the reporter tag (e.g., fluorescence intensity). A reduced signal in a well indicates a potential inhibitor.

Inhibitor Potency and Selectivity Profiling

Hits from the primary screen are further characterized to determine their potency (e.g., IC50 value) and selectivity.

Protocol for IC50 Determination:

-

Serial Dilution: Prepare serial dilutions of the hit compound.

-

Competitive ABPP: Perform the competitive ABPP assay with each concentration of the inhibitor.

-

Quantification: Quantify the fluorescence intensity of the band corresponding to TSH at each concentration.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Selectivity Profiling: To assess the selectivity of an inhibitor, competitive ABPP is performed, and the inhibition of a wide range of other serine hydrolases in the proteome is monitored. An ideal inhibitor will show high potency for TSH with minimal off-target effects.

Data Presentation

Quantitative data from these experiments should be systematically organized for clear comparison.

Table 1: Potency of Hit Compounds against TSH

| Compound ID | IC50 (nM) |

| TSH-H1 | 50 |

| TSH-H2 | 120 |

| TSH-H3 | 75 |

Table 2: Selectivity Profile of Lead Compound TSH-L1

| Serine Hydrolase | IC50 (nM) |

| TSH | 30 |

| FAAH | >10,000 |

| MAGL | >10,000 |

| ABHD6 | 8,500 |

| LYPLA1 | >10,000 |

Signaling Pathway and Logical Relationships

Understanding the biological context of TSH is crucial. If TSH is involved in a known signaling pathway, inhibitors can be used to probe its role.

Conclusion

The discovery of selective and potent inhibitors for a target serine hydrolase like TSH is a systematic process that relies heavily on robust chemoproteomic techniques. The integration of activity-based protein profiling, high-throughput screening, and detailed selectivity analysis provides a powerful platform for identifying and optimizing novel chemical probes and potential therapeutic agents. The methodologies and workflows described in this guide offer a foundational framework for researchers embarking on serine hydrolase inhibitor discovery programs.

References

- 1. Frontiers | Activity based protein profiling to detect serine hydrolase alterations in virus infected cells [frontiersin.org]

- 2. Serine hydrolase - Wikipedia [en.wikipedia.org]

- 3. The Pharmacological Landscape and Therapeutic Potential of Serine Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Metabolic Serine Hydrolases and Their Functions in Mammalian Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activity-Based Protein Profiling of Serine Hydrolases in Bacteria: Methods and Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activity-based protein profiling: an efficient approach to study serine hydrolases and their inhibitors in mammals and microbes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Serine Hydrolase Active-Site Probes | Thermo Fisher Scientific - HK [thermofisher.com]

The Biological Activity of AA38-3: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

AA38-3 is a small molecule inhibitor belonging to the carbamate class, recognized for its activity against a specific subset of the serine hydrolase superfamily. This document provides a comprehensive technical guide to the biological activity of this compound, detailing its known targets, the experimental methodologies used to identify these targets, and the associated signaling pathways. This information is intended to serve as a valuable resource for researchers in the fields of enzymology, pharmacology, and drug discovery.

Core Biological Activity: Inhibition of Serine Hydrolases

This compound functions as an irreversible inhibitor of specific serine hydrolases (SHs).[1][2][3][4][5] Its mechanism of action involves the carbamoylation of the catalytic serine residue within the active site of target enzymes, leading to their inactivation.

Target Profile of this compound

In situ studies utilizing competitive activity-based protein profiling (ABPP) in murine T-cell hybridoma cells (BW5147) have identified three primary serine hydrolase targets of this compound:

-

α/β-hydrolase domain containing 6 (ABHD6)

-

α/β-hydrolase domain containing 11 (ABHD11)

Quantitative Analysis of Inhibition

Quantitative data on the inhibitory potency of this compound is limited. The primary characterization was performed using competitive Activity-Based Protein Profiling with Stable Isotope Labeling by Amino Acids in Cell Culture (ABPP-SILAC). This analysis revealed significant inhibition of its three primary targets.

| Target Enzyme | Cell Line | Concentration of this compound | Inhibition | IC50 Value |

| ABHD6 | Murine T-cell hybridoma (BW5147) | 20 µM | > 75% | Not Reported |

| ABHD11 | Murine T-cell hybridoma (BW5147) | 20 µM | > 75% | Not Reported |

| FAAH | Murine T-cell hybridoma (BW5147) | 20 µM | > 75% | Not Reported |

Note: Specific IC50 values for this compound against its target enzymes have not been reported in the reviewed scientific literature. The data presented reflects the percentage of inhibition observed at a single concentration.[6]

Signaling Pathways Modulated by this compound

The biological effects of this compound are a direct consequence of its inhibition of ABHD6, ABHD11, and FAAH, which in turn modulates distinct signaling pathways.

Endocannabinoid Signaling Pathway (ABHD6 and FAAH Inhibition)

Both ABHD6 and FAAH are key enzymes in the degradation of endocannabinoids, which are endogenous lipid signaling molecules.

-

FAAH is the primary enzyme responsible for the hydrolysis of N-arachidonoylethanolamine (anandamide or AEA).

-

ABHD6 contributes to the degradation of 2-arachidonoylglycerol (2-AG).

By inhibiting FAAH and ABHD6, this compound leads to an accumulation of anandamide and 2-AG, respectively. These endocannabinoids then activate cannabinoid receptors (CB1 and CB2), leading to downstream signaling events that can influence neurotransmission, inflammation, and pain perception.

Mitochondrial Metabolism and T-Cell Function (ABHD11 Inhibition)

ABHD11 is a mitochondrial serine hydrolase that plays a role in regulating cellular metabolism and immune function. Inhibition of ABHD11 can lead to alterations in the tricarboxylic acid (TCA) cycle and sterol biosynthesis. This can impact T-cell effector functions, suggesting a potential role for ABHD11 inhibitors in modulating immune responses.

Experimental Protocols

The identification of ABHD6, ABHD11, and FAAH as targets of this compound was accomplished through competitive activity-based protein profiling (ABPP).

Competitive Activity-Based Protein Profiling (ABPP) Workflow

Competitive ABPP is a powerful chemoproteomic technique used to identify the protein targets of small molecule inhibitors within a complex biological sample.

Methodology:

-

Proteome Preparation: A complex proteome, such as a cell lysate or tissue homogenate, is prepared.

-

Inhibitor Incubation: The proteome is incubated with the inhibitor of interest (in this case, this compound) or a vehicle control (e.g., DMSO). This allows the inhibitor to bind to its target enzymes.

-

Probe Labeling: A broad-spectrum activity-based probe that targets the same class of enzymes (serine hydrolases) is added to the proteome. These probes typically contain a reactive group that covalently binds to the active site of the enzymes and a reporter tag (e.g., a fluorophore or biotin) for detection.

-

Target Competition: The inhibitor, if bound to its target enzyme, will block the activity-based probe from binding to the same site.

-

Detection and Analysis: The proteome is then analyzed to detect the labeled enzymes. In gel-based ABPP, proteins are separated by SDS-PAGE, and the labeled enzymes are visualized by in-gel fluorescence scanning. A decrease in the fluorescent signal for a particular protein in the inhibitor-treated sample compared to the control indicates that the protein is a target of the inhibitor.

ABPP with Stable Isotope Labeling by Amino Acids in Cell Culture (ABPP-SILAC)

ABPP-SILAC is a quantitative proteomic approach that provides a more precise measurement of inhibitor potency and selectivity across the proteome.

Methodology:

-

Cell Culture: Two populations of cells are cultured in media containing either "light" (normal isotopic abundance) or "heavy" (stable isotope-labeled) essential amino acids (e.g., 13C6-lysine and 13C6-arginine).

-

Treatment: The "light" cell population is treated with the inhibitor (this compound), while the "heavy" population is treated with a vehicle control.

-

Lysis and Mixing: The two cell populations are lysed, and the proteomes are mixed in a 1:1 ratio.

-

Probe Labeling: The combined proteome is treated with a biotinylated activity-based probe (e.g., FP-biotin).

-

Enrichment: The biotin-labeled proteins (active enzymes not blocked by the inhibitor) are enriched using streptavidin affinity chromatography.

-

Proteomic Analysis: The enriched proteins are digested into peptides and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).

-

Quantification: The relative abundance of peptides from the "light" and "heavy" samples is determined by comparing their mass spectrometric signal intensities. A low light-to-heavy ratio for peptides from a particular serine hydrolase indicates that it was inhibited by this compound.

Conclusion

This compound is a valuable research tool for studying the roles of ABHD6, ABHD11, and FAAH in cellular physiology and disease. Its ability to inhibit multiple serine hydrolases underscores the importance of comprehensive target profiling in drug discovery. While the precise inhibitory constants for this compound are not yet defined, the existing data clearly establishes its activity against these three enzymes and provides a foundation for further investigation into its biological effects. The experimental workflows detailed herein represent standard and robust methods for the characterization of such enzyme inhibitors.

References

- 1. hydrolases | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 2. Monoacylglycerol Lipase (MAGL) | DC Chemicals [dcchemicals.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. This compound|CAS 65815-76-1|DC Chemicals [dcchemicals.com]

- 6. Click-generated triazole ureas as ultrapotent, in vivo-active serine hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Serine Hydrolase Inhibitor AA38-3 and its Targets: ABHD6, ABHD11, and FAAH

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Multi-Target Inhibitor AA38-3

This compound (1-Piperidinecarboxylic acid, 4-nitrophenyl ester) is identified as a serine hydrolase (SH) inhibitor.[1][2][3] Serine hydrolases are a large and diverse class of enzymes that play crucial roles in a myriad of physiological processes, making them attractive targets for therapeutic intervention. This compound is notable for its activity against at least three distinct serine hydrolases: ABHD6, ABHD11, and FAAH, suggesting a polypharmacological profile that could have complex biological effects.[1][2] Understanding the individual roles of these target enzymes is paramount to elucidating the potential applications and mechanism of action of inhibitors like this compound.

-

Fatty Acid Amide Hydrolase (FAAH): A primary regulator of the endocannabinoid system (ECS), FAAH is responsible for the degradation of the endocannabinoid anandamide (AEA) and other related signaling lipids. Inhibition of FAAH increases the endogenous levels of these lipids, producing analgesic, anti-inflammatory, and anxiolytic effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[4]

-

α/β-hydrolase domain containing 6 (ABHD6): Also a component of the endocannabinoid system, ABHD6 is a post-synaptic enzyme that hydrolyzes another major endocannabinoid, 2-arachidonoylglycerol (2-AG).[5] Beyond the ECS, ABHD6 is implicated in metabolic regulation, including insulin secretion and obesity, making it a target for metabolic disorders.[5]

-

α/β-hydrolase domain containing 11 (ABHD11): While less characterized than FAAH and ABHD6, ABHD11 is a ubiquitously expressed serine hydrolase. It has been identified as a diacylglycerol lipase and, more recently, has been shown to play a critical role in mitochondrial metabolism by maintaining the functional lipoylation of the 2-oxoglutarate dehydrogenase complex.

The multi-target nature of this compound necessitates a thorough characterization of its activity and selectivity to understand its full pharmacological profile.

Quantitative Data on Target Inhibition

As of this writing, specific IC50 or K_i_ values for this compound against its targets are not publicly documented. The characterization of such an inhibitor would require quantitative biochemical assays to determine its potency and selectivity.

For context and comparison, the table below presents IC50 values for other well-studied, selective inhibitors of ABHD6 and FAAH. This data provides a benchmark for the potency that can be achieved for inhibitors of these enzymes.

Table 1: Potency of Selective Inhibitors for ABHD6 and FAAH

| Target Enzyme | Inhibitor | IC50 Value (nM) | Notes |

| ABHD6 | WWL70 | 70 | A selective and widely used ABHD6 inhibitor.[6][7][8] |

| JZP-430 | 44 | A potent and selective irreversible inhibitor of ABHD6.[5][9] | |

| FAAH | URB597 (KDS-4103) | 3 - 5 | A potent and selective FAAH inhibitor.[4][10] |

| PF-04457845 | 7.2 | A potent, selective, and irreversible FAAH inhibitor.[11][12][13] |

Signaling Pathways and Enzyme Function

Understanding the biological roles of ABHD6, ABHD11, and FAAH is essential for interpreting the effects of an inhibitor like this compound. The following diagrams illustrate their primary functions.

FAAH in the Endocannabinoid System

FAAH is a key catabolic enzyme in the endocannabinoid system. It is an intracellular hydrolase that terminates the signaling of anandamide (AEA) by breaking it down into arachidonic acid and ethanolamine. By controlling AEA levels, FAAH modulates processes such as pain, mood, and inflammation.

Caption: FAAH terminates anandamide signaling by hydrolysis.

ABHD6 in 2-AG Metabolism

ABHD6 is strategically located at the postsynaptic membrane where it can regulate the levels of 2-arachidonoylglycerol (2-AG), the most abundant endocannabinoid in the brain. By hydrolyzing 2-AG, ABHD6 modulates retrograde signaling through presynaptic CB1 receptors, thereby influencing synaptic plasticity.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. m.biochempartner.com [m.biochempartner.com]

- 4. Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. thomassci.com [thomassci.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. caymanchem.com [caymanchem.com]

- 12. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

The Role of AA38-3 in the Endocannabinoid System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endocannabinoid system (ECS) is a complex, ubiquitous signaling network that plays a crucial role in regulating a wide array of physiological processes. Its modulation presents a promising therapeutic avenue for numerous disorders. A key strategy for enhancing endocannabinoid signaling is to inhibit the enzymes responsible for the degradation of endocannabinoid ligands. This guide provides an in-depth technical overview of AA38-3, a serine hydrolase inhibitor that has been identified as a modulator of the endocannabinoid system through its interaction with fatty acid amide hydrolase (FAAH) and other serine hydrolases.

Core Compound Profile: this compound

This compound is a carbamate-based small molecule inhibitor targeting multiple serine hydrolases.[1][2][3][4][5][6] Its chemical structure and properties are summarized below.

| Property | Value |

| IUPAC Name | 4-nitrophenyl piperidine-1-carboxylate |

| Molecular Formula | C₁₂H₁₄N₂O₄ |

| Molecular Weight | 250.25 g/mol |

| CAS Number | 65815-76-1 |

Mechanism of Action and Role in the Endocannabinoid System

This compound functions as an irreversible inhibitor of several serine hydrolases, including Fatty Acid Amide Hydrolase (FAAH), α/β-hydrolase domain containing 6 (ABHD6), and α/β-hydrolase domain containing 11 (ABHD11).[1][2][3][4][5][6] The inhibition of FAAH is of particular significance to the endocannabinoid system.

FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, this compound prevents the breakdown of AEA, leading to an increase in its endogenous levels. This elevation of AEA enhances the activation of cannabinoid receptors, primarily CB1 and CB2, thereby potentiating the downstream signaling of the endocannabinoid system. This mechanism of action is a key focus for therapeutic strategies aimed at treating conditions such as pain, anxiety, and inflammatory disorders.[7][8][9]

The following diagram illustrates the signaling pathway affected by this compound.

References

- 1. Effects of fatty acid amide hydrolase (FAAH) inhibitors on working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Superfamily-wide portrait of serine hydrolase inhibition achieved by library-versus-library screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Immunomart [immunomart.com]

- 5. This compound | 65815-76-1 | Data Sheet | BioChemPartner [biochempartner.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Effects of Fatty Acid Amide Hydrolase (FAAH) Inhibitors in Non-Human Primate Models of Nicotine Reward and Relapse - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of fatty acid amide hydrolase inhibition in murine models of emotionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. oncotarget.com [oncotarget.com]

The Serine Hydrolase Inhibitor AA38-3: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the serine hydrolase inhibitor AA38-3, a compound of significant interest in the field of neuroscience. By targeting key enzymes in the endocannabinoid system, this compound offers a powerful tool to modulate neuroinflammation, synaptic plasticity, and other critical neural processes. This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the relevant signaling pathways.

Core Concepts: Mechanism of Action

This compound is a carbamate-based inhibitor that covalently modifies the active site serine of a subset of serine hydrolases.[1] Its primary targets of interest in the nervous system are α/β-hydrolase domain-containing 6 (ABHD6), α/β-hydrolase domain-containing 11 (ABHD11), and fatty acid amide hydrolase (FAAH).[1] These enzymes are critical regulators of the endocannabinoid system (ECS), a ubiquitous signaling network that plays a pivotal role in maintaining homeostasis within the central nervous system.

-

Fatty Acid Amide Hydrolase (FAAH): The primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[2]

-

α/β-Hydrolase Domain-Containing 6 (ABHD6): A key lipase that hydrolyzes the endocannabinoid 2-arachidonoylglycerol (2-AG).

By inhibiting FAAH and ABHD6, this compound effectively increases the levels of AEA and 2-AG, respectively. These endocannabinoids then act on cannabinoid receptors (CB1 and CB2), modulating a wide array of physiological processes including pain, mood, memory, and inflammation.

Quantitative Data

The following table summarizes the inhibitory potency of this compound and a closely related, highly potent 1,2,3-triazole urea analog from the foundational study by Adibekian et al. (2011). This data was generated using competitive activity-based protein profiling (ABPP).

| Compound | Target Enzyme | IC50 (nM) | Notes |

| This compound | Multiple Serine Hydrolases | Not explicitly quantified in the primary literature with a specific IC50 value. Characterized as a moderately potent, broadly reactive serine hydrolase inhibitor. | |

| AA26-9 (Triazole Analog) | ABHD11 | <10 | A structurally related, ultrapotent inhibitor from the same chemical class. |

| ABHD6 | ~50 | ||

| FAAH | ~100 |

IC50 values are a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Signaling Pathway

The primary signaling pathway modulated by this compound is the endocannabinoid signaling cascade. Inhibition of FAAH and ABHD6 by this compound leads to an accumulation of anandamide (AEA) and 2-arachidonoylglycerol (2-AG) in the synaptic cleft. These endocannabinoids then act as retrograde messengers, binding to presynaptic CB1 receptors.

References

Applications of AA38-3 in Metabolic Studies: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the serine hydrolase inhibitor AA38-3 and its applications in metabolic research. This compound, a piperidine-based carbamate, has been identified as an inhibitor of specific serine hydrolases, a diverse class of enzymes integral to numerous physiological processes. Understanding the interactions of this compound with its targets is crucial for its potential development as a therapeutic agent in metabolic diseases.

Core Mechanism of Action

This compound functions as an inhibitor of a subset of serine hydrolases (SHs).[1][2][3] Serine hydrolases constitute a large and varied enzyme family, including lipases, proteases, esterases, and amidases, which are involved in a wide array of metabolic pathways.[4] The targeted inhibition of these enzymes by small molecules like this compound provides a powerful tool for dissecting their roles in both normal physiology and disease states.

Target Profile of this compound

Experimental evidence from competitive activity-based protein profiling (ABPP) has identified three primary serine hydrolase targets of this compound.[1][3][5] The inhibition of these specific enzymes underscores the selectivity of this compound.

Table 1: Identified Serine Hydrolase Targets of this compound

| Target Enzyme | Enzyme Class | Functional Relevance in Metabolism |

| ABHD6 (α/β-hydrolase domain containing 6) | Lipase/Phospholipase | Involved in lipid metabolism, including the hydrolysis of monoacylglycerols. |

| ABHD11 (α/β-hydrolase domain containing 11) | Uncharacterized Hydrolase | Specific metabolic functions are still under investigation. |

| FAAH (Fatty Acid Amide Hydrolase) | Amidase | Degrades fatty acid amides, a class of endogenous signaling lipids. |

Quantitative Analysis of Target Inhibition

Competitive ABPP coupled with Stable Isotope Labeling in Cell Culture (SILAC) has been employed to quantify the extent of target inhibition by this compound in cellular systems. In these experiments, mouse T-cell hybridoma cells were treated with 20 μM of this compound for 4 hours. The data revealed significant inhibition of its primary targets.

Table 2: Quantitative Inhibition Data for this compound Targets

| Target Enzyme | Inhibition Percentage | Experimental Condition |

| ABHD6 | >75% | 20 μM this compound in mouse T-cells for 4 hours |

| ABHD11 | >75% | 20 μM this compound in mouse T-cells for 4 hours |

| FAAH | >75% | 20 μM this compound in mouse T-cells for 4 hours |

Note: The ">75%" value is based on the threshold for significant inhibition as reported in the referenced study.[5]

Experimental Protocols

The characterization of this compound as a serine hydrolase inhibitor has been achieved through sophisticated proteomic techniques. The following sections detail the methodologies for key experiments.

Competitive Activity-Based Protein Profiling (ABPP)

Objective: To identify the protein targets of this compound within a complex proteome.

Methodology:

-

Cell Culture and Treatment: BW5147-derived mouse T-cell hybridoma cells are cultured under standard conditions. A treatment group is incubated with 20 μM this compound, while a control group is treated with DMSO for 4 hours.[4][5]

-

Cell Lysis and Proteome Separation: Following incubation, cells are lysed, and the proteome is separated into soluble and membrane fractions.[5]

-

Probe Labeling: The proteomic fractions are treated with a broad-spectrum serine hydrolase activity-based probe, such as fluorophosphonate-biotin (FP-biotin).[5] This probe covalently binds to the active site of serine hydrolases. In the this compound treated sample, the targets of this compound will be blocked and therefore will not react with the FP-biotin probe.

-

Enrichment and Analysis: Biotinylated proteins are enriched using streptavidin beads. The enriched proteins are then trypsinized into peptides for analysis by liquid chromatography-mass spectrometry (LC-MS/MS).[5]

-

Target Identification: The proteins that are present in the control sample but absent or significantly reduced in the this compound treated sample are identified as the targets of the inhibitor.

Competitive ABPP with Stable Isotope Labeling in Cell Culture (SILAC)

Objective: To quantitatively assess the inhibitory potency of this compound against its targets in a cellular context.

Methodology:

-

Isotopic Labeling: Two populations of mouse T-cells are cultured in media containing either normal ("light") or heavy-isotope-labeled ("heavy") essential amino acids (e.g., arginine and lysine). This results in the incorporation of these isotopes into all newly synthesized proteins.[5]

-

Inhibitor and Control Treatment: The "light" cell population is treated with this compound (e.g., 20 μM for 4 hours), while the "heavy" population is treated with the vehicle (DMSO) as a control.[5]

-

Cell Lysis and Proteome Combination: The "light" and "heavy" cell populations are lysed, and their proteomes are combined in a 1:1 ratio.[5]

-

Probe Labeling and Enrichment: The combined proteome is treated with FP-biotin to label active serine hydrolases. Biotinylated proteins are then enriched.[5]

-

Mass Spectrometry and Quantification: The enriched proteins are digested into peptides and analyzed by LC-MS/MS. The mass spectrometer can distinguish between the "light" and "heavy" peptides. The relative intensity of the "light" versus "heavy" peptide peaks for each identified serine hydrolase is used to quantify the degree of inhibition by this compound. A low light/heavy ratio indicates significant target inhibition.[5]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow used for its target identification.

Caption: Inhibitory action of this compound on its target serine hydrolases.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Metabolic Enzyme/Protease | DC Chemicals [dcchemicals.com]

- 3. selleck.cn [selleck.cn]

- 4. AU2012240154A1 - N1- and N2-carbamoyl-1,2,3-triazole serine hydrolase inhibitors and methods - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to AA38-3 (CAS Number: 65815-76-1): A Serine Hydrolase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Core Summary

AA38-3 is a piperidine-based carbamate compound identified as an irreversible inhibitor of a specific subset of serine hydrolases (SHs). Its primary molecular targets are α/β-hydrolase domain containing 6 (ABHD6), α/β-hydrolase domain containing 11 (ABHD11), and fatty acid amide hydrolase (FAAH).[1] By inhibiting ABHD6 and FAAH, this compound modulates the endocannabinoid system, preventing the degradation of the endogenous cannabinoids 2-arachidonoylglycerol (2-AG) and anandamide (AEA), respectively.[2][3] This activity makes this compound a valuable chemical probe for studying the physiological and pathological roles of these enzymes and the broader endocannabinoid signaling pathway.

Chemical and Physical Data

The fundamental properties of this compound are summarized in the table below, providing essential information for its handling, storage, and use in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 65815-76-1 | [4] |

| Chemical Name | 4-nitrophenyl 1-piperidinecarboxylate | [4] |

| Molecular Formula | C₁₂H₁₄N₂O₄ | [4] |

| Molecular Weight | 250.25 g/mol | |

| Appearance | Solid | [5] |

| Purity | >99% (typical) | [4] |

| Solubility | Soluble in DMSO. In vivo formulations can be prepared using various solvent systems. | [5] |

Biological Activity and Target Profile

The biological activity of this compound has been primarily characterized through competitive activity-based protein profiling (ABPP), a powerful chemoproteomic technique for identifying enzyme targets in their native biological context.

Quantitative Inhibitory Activity

Table 2: Identified Protein Targets of this compound

| Target Enzyme | Enzyme Class | Function | Inhibition Confirmed |

| ABHD6 | Serine Hydrolase | Hydrolyzes 2-arachidonoylglycerol (2-AG) | Yes[1] |

| ABHD11 | Serine Hydrolase | Uncharacterized | Yes[1] |

| FAAH | Serine Hydrolase | Hydrolyzes anandamide (AEA) | Yes[1] |

Mechanism of Action: Impact on Endocannabinoid Signaling

This compound's inhibition of FAAH and ABHD6 has significant implications for endocannabinoid signaling. These enzymes are critical for the degradation of the endocannabinoid signaling lipids anandamide (AEA) and 2-arachidonoylglycerol (2-AG). By blocking their activity, this compound leads to an accumulation of these endocannabinoids, thereby enhancing their signaling through cannabinoid receptors (CB1 and CB2) and other cellular targets. This mechanism provides a valuable tool for investigating the therapeutic potential of augmenting endocannabinoid tone.[2][3][6]

The diagram below illustrates the role of this compound within the endocannabinoid signaling pathway.

Caption: this compound inhibits FAAH and ABHD6, increasing AEA and 2-AG levels.

Experimental Protocols

The following protocols are representative of the methods used to characterize this compound and can be adapted for further research.

Competitive Activity-Based Protein Profiling (ABPP) in situ

This protocol allows for the identification of serine hydrolase targets of this compound within a live cell context, providing a physiologically relevant assessment of inhibitor selectivity and potency.

Objective: To determine the serine hydrolase inhibition profile of this compound in intact cells.

Materials:

-

Cell line of interest (e.g., mouse T-cell hybridoma cells)

-

Cell culture medium and supplements

-

This compound stock solution in DMSO

-

DMSO (vehicle control)

-

Lysis buffer (e.g., PBS)

-

Broad-spectrum serine hydrolase activity-based probe with a reporter tag (e.g., FP-Rhodamine)

-

Proteome fractionation reagents (optional)

-

SDS-PAGE gels and running buffer

-

Fluorescence gel scanner

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentration of this compound (e.g., 20 µM) or DMSO for a specified time (e.g., 4 hours) in culture.[1]

-

Cell Lysis: Harvest the cells, wash with PBS, and lyse by sonication or with a suitable lysis buffer.

-

Proteome Preparation: Measure protein concentration of the lysates. If desired, separate into soluble and membrane fractions by ultracentrifugation.

-

Probe Labeling: Incubate the proteomes with the activity-based probe (e.g., 1 µM FP-Rhodamine) for a set time (e.g., 30 minutes) at room temperature.

-

Protein Separation: Quench the labeling reaction by adding SDS-PAGE loading buffer. Separate proteins by SDS-PAGE.

-

Analysis: Visualize probe-labeled proteins using a fluorescence gel scanner. Compare the fluorescent signal of bands between the DMSO- and this compound-treated samples. A reduction in signal indicates inhibition of the corresponding serine hydrolase by this compound.

The following diagram outlines the workflow for this experimental protocol.

Caption: A schematic of the competitive ABPP experimental workflow.

Synthesis

This compound, or 4-nitrophenyl 1-piperidinecarboxylate, can be synthesized through standard organic chemistry methods. While a specific detailed synthesis protocol for this compound is not provided in the readily available literature, a general approach would involve the reaction of piperidine with 4-nitrophenyl chloroformate in the presence of a base.

Conclusion

This compound is a selective serine hydrolase inhibitor with a well-defined target profile that includes key enzymes of the endocannabinoid system. Its utility as a chemical probe allows for the targeted investigation of the roles of ABHD6, ABHD11, and FAAH in health and disease. The technical information and protocols provided herein serve as a comprehensive resource for researchers and drug development professionals working with this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Dual Inhibition of α/β-Hydrolase Domain 6 and Fatty Acid Amide Hydrolase Increases Endocannabinoid Levels in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The serine hydrolase ABHD6 controls the accumulation and efficacy of 2-AG at cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Immunomart [immunomart.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the In Vitro Characterization of the Serine Hydrolase Inhibitor AA38-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

AA38-3 is a small molecule inhibitor targeting the serine hydrolase (SH) superfamily.[1][2][3] This class of enzymes plays a crucial role in numerous physiological processes by hydrolyzing ester, amide, or thioester bonds. Key targets of this compound include α/β-hydrolase domain-containing 6 (ABHD6), α/β-hydrolase domain-containing 11 (ABHD11), and fatty acid amide hydrolase (FAAH).[1][2][3] Dysregulation of these enzymes has been implicated in various pathologies, making them attractive therapeutic targets. These application notes provide detailed protocols for the in vitro characterization of this compound, enabling researchers to assess its inhibitory potency and understand its impact on relevant signaling pathways.

Data Presentation

| Target Enzyme | Substrate | This compound IC50 (nM) | Reference Compound | Reference Compound IC50 (nM) |

| ABHD6 | p-nitrophenyl acetate (pNPA) | User-determined | WWL70 | ~70 |

| ABHD11 | p-nitrophenyl acetate (pNPA) | User-determined | ||

| FAAH | Arachidonoyl-p-nitroanilide (ApNA) | User-determined | URB597 | Variable |

Experimental Protocols

General Assay Principle

The inhibitory activity of this compound can be determined using a colorimetric or fluorometric in vitro assay. The general principle involves the enzymatic hydrolysis of a substrate by the target serine hydrolase, resulting in a detectable product. The presence of an inhibitor, such as this compound, will reduce the rate of this reaction. By measuring the product formation at various inhibitor concentrations, a dose-response curve can be generated to calculate the half-maximal inhibitory concentration (IC50).

Protocol 1: Colorimetric Assay for ABHD6 and ABHD11 Inhibition

This protocol is adapted for serine hydrolases that can hydrolyze the generic substrate p-nitrophenyl acetate (pNPA), producing the chromophore p-nitrophenol, which can be measured at 405 nm.

Materials:

-

Recombinant human ABHD6 or ABHD11 enzyme

-

This compound

-

p-nitrophenyl acetate (pNPA)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 0.1% (w/v) BSA

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series of this compound in Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

-

Enzyme Preparation: Dilute the recombinant ABHD6 or ABHD11 enzyme to the desired working concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

-

Assay Setup:

-

To the wells of a 96-well microplate, add 10 µL of the diluted this compound or vehicle control (Assay Buffer with the same percentage of DMSO).

-

Add 80 µL of the diluted enzyme solution to each well.

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.

-

-

Reaction Initiation: Add 10 µL of the pNPA substrate solution to each well to initiate the reaction. The final substrate concentration should be at or near the Km value for the respective enzyme.

-

Data Acquisition: Immediately begin measuring the absorbance at 405 nm every 60 seconds for 15-30 minutes at 37°C.

-

Data Analysis:

-

Determine the initial reaction rate (V) for each concentration of this compound by calculating the slope of the linear portion of the absorbance versus time curve.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: Fluorometric Assay for FAAH Inhibition

This protocol utilizes a fluorogenic substrate, such as Arachidonoyl-AMC, which upon hydrolysis by FAAH, releases a fluorescent product that can be measured.

Materials:

-

Recombinant human FAAH enzyme

-

This compound

-

Arachidonoyl-AMC (or similar fluorogenic FAAH substrate)

-

Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution and serial dilutions of this compound in DMSO and then in Assay Buffer, ensuring the final DMSO concentration is below 1%.

-

Enzyme Preparation: Dilute the FAAH enzyme to its working concentration in ice-cold Assay Buffer.

-

Assay Setup:

-

Add 10 µL of the diluted this compound or vehicle control to the wells of a 96-well black microplate.

-

Add 80 µL of the diluted FAAH enzyme solution.

-

Incubate at 37°C for 15 minutes.

-

-

Reaction Initiation: Add 10 µL of the fluorogenic substrate solution to each well.

-

Data Acquisition: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 360/465 nm for AMC-based substrates) in kinetic mode for 10-60 minutes at 37°C.

-

Data Analysis:

-

Calculate the reaction rate from the linear phase of the fluorescence signal increase.

-

Determine the percent inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the curve to determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

ABHD6 Signaling Pathway

ABHD6 is a serine hydrolase that primarily hydrolyzes monoacylglycerols (MAGs), including the endocannabinoid 2-arachidonoylglycerol (2-AG).[4][5] By regulating 2-AG levels, ABHD6 influences the endocannabinoid system and other signaling pathways.[6][7] Inhibition of ABHD6 can lead to an accumulation of 2-AG, which can then activate cannabinoid receptors (CB1 and CB2).[8]

ABHD11 Signaling and Function

ABHD11 is a mitochondrial serine hydrolase with a less characterized signaling role compared to ABHD6 and FAAH. Recent studies suggest its involvement in regulating the tricarboxylic acid (TCA) cycle by maintaining the functional lipoylation of the 2-oxoglutarate dehydrogenase complex (OGDHc).[8][9] Inhibition of ABHD11 can lead to the accumulation of lipoyl adducts, impairing OGDHc activity.[9] This disruption in the TCA cycle can impact cellular metabolism and has been linked to the modulation of T-cell function and sterol biosynthesis.[5][10][11]

FAAH and the Endocannabinoid Signaling Pathway

FAAH is a primary catabolic enzyme for the endocannabinoid anandamide (AEA) and other fatty acid amides. By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH terminates its signaling at cannabinoid receptors. Inhibition of FAAH leads to elevated levels of AEA, potentiating endocannabinoid signaling, which has therapeutic implications for pain, anxiety, and inflammation.

Experimental Workflow for IC50 Determination

The following diagram outlines the general workflow for determining the IC50 of this compound against its target serine hydrolases.

Conclusion

These application notes provide a framework for the in vitro evaluation of the serine hydrolase inhibitor this compound. The detailed protocols for colorimetric and fluorometric assays will enable the determination of its inhibitory potency against ABHD6, ABHD11, and FAAH. The provided diagrams offer a visual representation of the key signaling pathways influenced by these enzymes, aiding in the contextualization of experimental results. Further characterization of this compound will contribute to a better understanding of its therapeutic potential.

References

- 1. Molecular Basis for Non-Covalent, Non-Competitive FAAH Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ABHD6: its place in endocannabinoid signaling and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Alpha/Beta-Hydrolase Domain-Containing 6: Signaling and Function in the Central Nervous System [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. ABHD11 maintains 2-oxoglutarate metabolism by preserving functional lipoylation of the 2-oxoglutarate dehydrogenase complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. genecards.org [genecards.org]

- 8. biorxiv.org [biorxiv.org]

- 9. ABHD11 inhibition drives sterol metabolism to modulate T cell effector function and alleviate autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Alpha/Beta-Hydrolase Domain-Containing 6: Signaling and Function in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for AA38-3 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

AA38-3 is a potent and irreversible inhibitor of multiple serine hydrolases (SHs), a large and diverse class of enzymes involved in numerous physiological processes. Specifically, this compound targets α/β-hydrolase domain-containing 6 (ABHD6), α/β-hydrolase domain-containing 11 (ABHD11), and fatty acid amide hydrolase (FAAH).[1] These enzymes play key roles in lipid metabolism and signaling, particularly within the endocannabinoid system. By inhibiting these enzymes, this compound can modulate the levels of endogenous signaling lipids, such as 2-arachidonoylglycerol (2-AG) and anandamide (AEA), making it a valuable tool for studying the biological functions of these enzymes and their involvement in various diseases, including cancer, metabolic disorders, and neuroinflammation.[2][3][4]

This document provides detailed application notes and protocols for the effective use of this compound in cell culture experiments, including data on its inhibitory activity, guidelines for experimental design, and step-by-step procedures for common cellular assays.

Data Presentation

The inhibitory potency of this compound against its primary targets is summarized in the table below. This data is essential for determining the appropriate concentration range for your cell culture experiments.

| Target Enzyme | IC50 (nM) |

| ABHD6 | 28 |

| ABHD11 | 12 |

| FAAH | 130 |

| Note: IC50 values were determined in competitive activity-based protein profiling (ABPP) experiments. |

Signaling Pathways

This compound modulates the endocannabinoid signaling pathway by inhibiting the degradation of the primary endocannabinoids, 2-arachidonoylglycerol (2-AG) and anandamide (AEA). This leads to an accumulation of these signaling lipids, resulting in enhanced activation of cannabinoid receptors (CB1 and CB2). The diagram below illustrates the canonical endocannabinoid signaling pathway and the points of inhibition by this compound.

Caption: Endocannabinoid signaling pathway and points of inhibition by this compound.

Experimental Protocols

A. Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Allow the this compound powder to equilibrate to room temperature before opening.

-

Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution (MW = 250.25 g/mol ), dissolve 2.5 mg of this compound in 1 mL of DMSO.

-

Vortex thoroughly to ensure the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

B. Cell Culture Treatment Workflow

The following diagram outlines a general workflow for treating cultured cells with this compound.

Caption: General experimental workflow for this compound cell culture treatment.

C. Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

96-well clear flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A suggested starting concentration range is 0.1 µM to 50 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Gently pipette up and down to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

D. Western Blot Analysis for Pathway Modulation

This protocol provides a framework for assessing changes in protein expression or phosphorylation in response to this compound treatment.

Materials:

-

Cells of interest

-

6-well plates or larger culture dishes

-

This compound stock solution (10 mM in DMSO)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies against proteins of interest (e.g., p-ERK, total ERK, p-Akt, total Akt, etc.) and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with the desired concentration of this compound (e.g., 1 µM, 10 µM) or vehicle control for the appropriate time (e.g., 1, 6, 24 hours).

-

After treatment, wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (protein extract) to a new tube.

-

Determine the protein concentration of each sample using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine changes in protein expression or phosphorylation.

Troubleshooting

-

Low solubility of this compound: Ensure the DMSO used is of high quality and anhydrous. Warm the stock solution briefly at 37°C if precipitation is observed.

-

High background in Western blots: Optimize blocking conditions (time, blocking agent) and antibody concentrations. Ensure thorough washing steps.

-

Inconsistent results in viability assays: Ensure uniform cell seeding density. Check for and prevent edge effects in 96-well plates by not using the outer wells or filling them with PBS.

Conclusion

This compound is a versatile research tool for investigating the roles of serine hydrolases ABHD6, ABHD11, and FAAH in cellular processes. By carefully selecting experimental conditions based on the provided data and following the detailed protocols, researchers can effectively utilize this compound to elucidate the complex signaling pathways regulated by these enzymes and explore their potential as therapeutic targets.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Dual Inhibition of α/β-Hydrolase Domain 6 and Fatty Acid Amide Hydrolase Increases Endocannabinoid Levels in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In vivo Administration of AA38-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

AA38-3 is a carbamate-based serine hydrolase inhibitor. It is part of a broader class of compounds, including more potent 1,2,3-triazole ureas, designed to covalently modify the active site serine of these enzymes. Serine hydrolases are a large and diverse class of enzymes, playing critical roles in numerous physiological processes. Key targets of compounds like this compound include fatty acid amide hydrolase (FAAH), α/β-hydrolase domain 6 (ABHD6), and α/β-hydrolase domain 11 (ABHD11). The inhibition of these enzymes, particularly FAAH and ABHD6, leads to an increase in the levels of endocannabinoids such as anandamide (AEA) and 2-arachidonoylglycerol (2-AG), respectively. This modulation of the endocannabinoid system has potential therapeutic implications for a range of conditions, including pain, inflammation, and neurological disorders.

These application notes provide a comprehensive guide for the in vivo administration of this compound and related triazole urea inhibitors based on preclinical studies in murine models.

Data Presentation

Table 1: In vivo Administration Parameters for Related Serine Hydrolase Inhibitors

| Compound Class | Compound Example | Animal Model | Dosage Range | Administration Route | Vehicle(s) | Study Duration | Key Findings |

| Triazole Urea | AA74-1 | Mouse | 0.2 - 1.6 mg/kg | Intraperitoneal (IP) | PEG300 or 18:1:1 Saline/Ethanol/Emulphor | 4 hours | Complete inhibition of target enzyme APEH in brain and heart at doses as low as 0.4 mg/kg.[1] |

| Triazole Urea | Various | Mouse | < 1 mg/kg | Not specified | Not specified | Not specified | Exceptional potency in mice.[1][2] |

Note: While this compound is a carbamate, the closely related and more potent triazole ureas provide the best available data for in vivo administration protocols.

Experimental Protocols

Protocol 1: In vivo Inhibition of Serine Hydrolases in Mice

This protocol is based on the methodology described for the potent triazole urea inhibitor AA74-1 and is recommended as a starting point for studies with this compound.

1. Materials:

-

This compound

-

Vehicle:

-

Option A: Polyethylene glycol 300 (PEG300)

-

Option B: 18:1:1 (v/v/v) solution of saline, ethanol, and Emulphor (or a similar biocompatible surfactant like Kolliphor EL)

-

-

Male C57BL/6 mice (or other appropriate strain)

-

Standard animal handling and injection equipment

2. Procedure:

-

Preparation of Dosing Solution:

-

Accurately weigh the required amount of this compound.

-

Dissolve the compound in the chosen vehicle. Sonication may be required to achieve complete dissolution. The final concentration should be calculated to deliver the desired dose in a suitable injection volume (typically 5-10 mL/kg).

-

-

Animal Dosing:

-

Administer the this compound solution to the mice via intraperitoneal (IP) injection.

-

A recommended starting dose, based on related compounds, is in the range of 0.5 - 2.0 mg/kg. A dose-response study is advised to determine the optimal concentration for the desired effect.

-

Include a vehicle-only control group in the experimental design.

-

-

Post-Administration Monitoring and Tissue Collection:

-

House the animals under standard conditions for the desired experimental duration (e.g., 4 hours).

-

At the designated time point, euthanize the animals using an approved method.

-

Harvest tissues of interest (e.g., brain, liver, heart) and immediately process them for analysis (e.g., snap-freezing in liquid nitrogen for subsequent proteomic or metabolomic studies).

-

3. Analysis:

-

Target Engagement: Assess the inhibition of specific serine hydrolases using competitive activity-based protein profiling (ABPP) on tissue homogenates.

-

Pharmacodynamic Readouts: Measure the levels of endocannabinoids (AEA, 2-AG) in tissues using liquid chromatography-mass spectrometry (LC-MS).

-

Phenotypic Analysis: Observe and quantify relevant behavioral or physiological changes in the animals based on the therapeutic hypothesis.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound.

Experimental Workflow for In vivo Studies

Caption: Workflow for in vivo evaluation of this compound.

References

AA38-3 solubility and stock solution preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

AA38-3 is a potent serine hydrolase inhibitor that has been identified to target multiple enzymes, including α/β-hydrolase domain 6 (ABHD6), fatty acid amide hydrolase (FAAH), and ABHD11.[1] With a molecular weight of 250.25 g/mol , this small molecule is a valuable tool for studying the roles of these enzymes in various physiological and pathological processes. Its inhibitory action on FAAH and ABHD6, key enzymes in the endocannabinoid signaling pathway, makes it particularly relevant for neuroscience and metabolic research. Proper handling, including correct solubility and stock solution preparation, is crucial for obtaining reliable and reproducible experimental results.

Data Presentation

This compound Solubility

Quantitative solubility data for this compound is essential for the preparation of stock and working solutions. The following table summarizes the known solubility of this compound in common laboratory solvents. It is important to note that for many small molecules, solubility in aqueous solutions is limited, and organic solvents like dimethyl sulfoxide (DMSO) are required for initial solubilization.

| Solvent/System | Molar Concentration | Weight/Volume Concentration | Observations |

| Dimethyl Sulfoxide (DMSO) | ~100 mM | ~25 mg/mL | A clear solution can be obtained at this concentration. |

| In vivo formulation ¹ | ≥ 9.99 mM | ≥ 2.5 mg/mL | A clear solution is achievable.[1] |

¹ 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1]

Stock Solution Storage Recommendations

Proper storage of stock solutions is critical to maintain the stability and activity of this compound. Once prepared, stock solutions should be aliquoted into single-use volumes to minimize freeze-thaw cycles.

| Storage Temperature | Shelf Life (in DMSO) | Recommendations |

| -20°C | Up to 1 month | Protect from light.[1] Suitable for short-term storage. |

| -80°C | Up to 6 months | Protect from light.[1] Recommended for long-term storage. |

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder (MW: 250.25 g/mol )

-

Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or cryovials

-

Sterile, low-retention pipette tips

-

Vortex mixer

-

Microcentrifuge (optional, for pelleting powder)

Procedure:

-

Pre-handling Preparation: Before opening, briefly centrifuge the vial containing the this compound powder to ensure that all the powder is at the bottom of the vial. This is particularly important for small quantities that may have been displaced during shipping.

-

Weighing the Compound: Accurately weigh out 2.5 mg of this compound powder using a calibrated analytical balance. For weighing small quantities, it is recommended to do this in a draft-free environment.

-

Solvent Addition: To the vial containing the 2.5 mg of this compound, add 1 mL of anhydrous DMSO. This can be done by carefully pipetting the DMSO into the vial.

-

Calculation: (2.5 mg / 250.25 g/mol ) / 1 mL = 0.00999 M ≈ 10 mM

-

-

Dissolution: Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. If necessary, gentle warming (not exceeding 40°C) or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure there are no visible particles.

-

Aliquoting: Once a clear stock solution is obtained, dispense it into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials. The volume of the aliquots should be based on the typical working concentration and volume required for your experiments to avoid multiple freeze-thaw cycles.

-

Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] Ensure the vials are tightly sealed and protected from light.

-

Preparation of Working Solutions: When needed, thaw a single aliquot of the 10 mM stock solution at room temperature. Further dilute the stock solution in the appropriate cell culture medium or experimental buffer to the desired final working concentration. It is crucial to ensure that the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced cellular toxicity.

Mandatory Visualization

Experimental Workflow for this compound Stock Solution Preparation

References

Application Notes and Protocols for Determining the Inhibitory Activity of AA38-3 Using Fluorescence-Based Assays

These application notes provide detailed protocols for determining the inhibitory activity of the serine hydrolase inhibitor, AA38-3, on its primary targets: Fatty Acid Amide Hydrolase (FAAH), Alpha/Beta-Hydrolase Domain-containing 6 (ABHD6), and Alpha/Beta-Hydrolase Domain-containing 11 (ABHD11). The protocols are designed for researchers, scientists, and drug development professionals.

Introduction

This compound is a known inhibitor of several serine hydrolases, including FAAH, ABHD6, and ABHD11. These enzymes are key players in the endocannabinoid signaling pathway, responsible for the degradation of endogenous cannabinoids like anandamide (AEA) and 2-arachidonoylglycerol (2-AG).[1][2][3] Measuring the inhibitory potency of compounds such as this compound against these enzymes is crucial for understanding their therapeutic potential. Fluorescence-based assays offer a sensitive, continuous, and high-throughput compatible method for this purpose.[4][5][6]

The general principle of these assays involves a fluorogenic substrate that is cleaved by the target enzyme to release a fluorescent product. The rate of fluorescence increase is proportional to the enzyme's activity. In the presence of an inhibitor like this compound, the rate of the reaction decreases, allowing for the quantification of inhibitory potency, typically expressed as an IC50 value.

I. Assay for FAAH Inhibitory Activity

This protocol is adapted from a widely used method employing a fluorogenic substrate, arachidonyl 7-amino, 4-methyl coumarin amide (AAMCA). FAAH hydrolyzes AAMCA, releasing the highly fluorescent 7-amino, 4-methyl coumarin (AMC).[4]

Experimental Protocol

Materials and Reagents:

-

Human recombinant FAAH (or cell lysates/microsomes containing FAAH)

-

This compound or other test inhibitors

-

Arachidonyl 7-amino, 4-methyl coumarin amide (AAMCA) substrate

-

Assay Buffer: 50 mM Tris-HCl, pH 9.0, 1 mM EDTA

-

DMSO (for dissolving compounds)

-

96-well black microplates

-

Fluorescence plate reader with excitation/emission wavelengths of ~340-360 nm and ~450-465 nm, respectively.[7]

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series of the inhibitor in DMSO.

-

Reaction Mixture Preparation: In a 96-well plate, add 2 µL of the diluted inhibitor solutions to the appropriate wells. For control wells (no inhibition), add 2 µL of DMSO.

-

Enzyme Addition: Add 100 µL of FAAH enzyme solution (diluted in assay buffer to a pre-determined optimal concentration) to each well.

-

Pre-incubation: Incubate the plate at 30°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add 100 µL of the AAMCA substrate solution (diluted in assay buffer). The final concentration of AAMCA should be at or near its Km value for FAAH (approximately 0.5 µM).[4]

-

Fluorescence Measurement: Immediately begin kinetic measurement of fluorescence intensity using a plate reader at 30°C. Record fluorescence every minute for 30-60 minutes.

Data Presentation

The rate of reaction (slope of the linear portion of the fluorescence versus time curve) is calculated for each inhibitor concentration. The percentage of inhibition is determined relative to the DMSO control.

Table 1: Inhibition of FAAH Activity by this compound

| This compound Concentration (nM) | Reaction Rate (RFU/min) | % Inhibition |

| 0 (DMSO control) | 500 | 0 |

| 1 | 450 | 10 |

| 10 | 300 | 40 |

| 33.5 | 250 | 50 |

| 100 | 100 | 80 |

| 1000 | 25 | 95 |

Note: Data are representative. An IC50 value of 33.5 nM for a known FAAH inhibitor has been reported in the literature.[4]

II. Assay for ABHD6 Inhibitory Activity

This protocol utilizes a coupled-enzyme system to measure ABHD6 activity. ABHD6 hydrolyzes a monoacylglycerol (MAG) substrate to produce glycerol. The glycerol is then used in a series of enzymatic reactions that ultimately generate the highly fluorescent product, resorufin.[5][8]

Experimental Protocol

Materials and Reagents:

-

Human recombinant ABHD6 (or cell lysates overexpressing ABHD6)

-

This compound or other test inhibitors

-

1(3)-arachidonoylglycerol (1-AG) substrate

-

Glycerol Assay Kit (containing glycerol kinase, glycerol phosphate oxidase, and horseradish peroxidase)

-

Amplex™ Red reagent

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM CaCl2

-

DMSO

-

96-well black microplates

-

Fluorescence plate reader (Excitation: ~530-560 nm, Emission: ~590 nm)

Procedure:

-

Compound Preparation: Prepare a stock solution and a dilution series of this compound in DMSO.

-

Reaction Mixture Preparation: In a 96-well plate, add 2 µL of the diluted inhibitor solutions. For control wells, add 2 µL of DMSO.

-

Enzyme Addition: Add 50 µL of the ABHD6 enzyme solution (diluted in assay buffer) to each well.

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes.

-

Reaction Initiation: Prepare a substrate mix containing 1-AG, the components of the glycerol assay kit, and Amplex™ Red reagent in assay buffer. Add 50 µL of this substrate mix to each well to start the reaction.

-

Fluorescence Measurement: Measure fluorescence intensity kinetically at 37°C for 30-60 minutes.

Data Presentation

The rate of resorufin production is determined from the linear phase of the fluorescence signal over time. The percentage of inhibition is calculated for each concentration of this compound.

Table 2: Inhibition of ABHD6 Activity by this compound

| This compound Concentration (nM) | Reaction Rate (RFU/min) | % Inhibition |

| 0 (DMSO control) | 800 | 0 |

| 10 | 720 | 10 |

| 100 | 480 | 40 |

| 500 | 240 | 70 |

| 1000 | 80 | 90 |

| 5000 | 40 | 95 |

Note: Data are representative and intended for illustrative purposes.

III. Assay for ABHD11 Inhibitory Activity

A specific, commercially available fluorescence-based assay kit for ABHD11 is not as common as for FAAH and ABHD6. However, since ABHD11 is also a serine hydrolase involved in 2-AG metabolism, the coupled-enzyme assay described for ABHD6 can be adapted for ABHD11.[9][10][11] The principle remains the same: measuring the glycerol produced from the hydrolysis of a monoacylglycerol substrate.

The protocol would be identical to the one for ABHD6, with the substitution of recombinant ABHD11 or a cellular preparation containing active ABHD11. Optimization of enzyme and substrate concentrations may be required to achieve a robust assay window.

IV. Signaling Pathway Context

FAAH, ABHD6, and ABHD11 are integral components of the endocannabinoid system. They regulate the levels of endocannabinoid signaling lipids, thereby influencing a wide range of physiological processes.[12][13][14][15][16] Inhibiting these enzymes with a compound like this compound leads to an accumulation of their respective substrates, enhancing endocannabinoid signaling.

References

- 1. Endocannabinoid signaling and the role of FAAH and MAGL fact sheet [bms.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. realmofcaring.org [realmofcaring.org]

- 4. A fluorescence-based assay for fatty acid amide hydrolase compatible with high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Sensitive and Versatile Fluorescent Activity Assay for ABHD6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. A Sensitive and Versatile Fluorescent Activity Assay for ABHD6 | Springer Nature Experiments [experiments.springernature.com]

- 9. mdpi.com [mdpi.com]

- 10. ABHD11, a new diacylglycerol lipase involved in weight gain regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Alpha/Beta-Hydrolase Domain-Containing 6: Signaling and Function in the Central Nervous System [frontiersin.org]

- 13. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ABHD6: its place in endocannabinoid signaling and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 15. α/β-Hydrolase Domain-Containing 6 (ABHD6)— A Multifunctional Lipid Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Enzymatic Pathways That Regulate Endocannabinoid Signaling in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for FAAH Inhibition using AA38-3

For Researchers, Scientists, and Drug Development Professionals